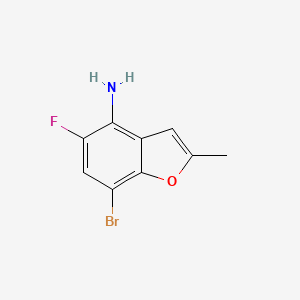
(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol typically involves the reaction of pyridoxine with formaldehyde under acidic conditions. The reaction proceeds through a series of steps, including hydroxymethylation and subsequent cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations .
Major Products Formed
The major products formed from these reactions include various derivatives of pyridoxine, such as aldehydes, carboxylic acids, and substituted pyridines .
Applications De Recherche Scientifique
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: Its antioxidant properties make it valuable in studying oxidative stress and related biological processes.
Medicine: The compound’s ability to chelate metal ions and inhibit lipid peroxidation is explored for potential therapeutic applications.
Industry: It is used in the production of antioxidants and other specialty chemicals.
Mécanisme D'action
The mechanism by which 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol exerts its effects involves several pathways:
Antioxidant Activity: The compound scavenges reactive oxygen species (ROS) and inhibits lipid peroxidation, thereby protecting cells from oxidative damage.
Chelation: It chelates metal ions, preventing them from catalyzing harmful reactions such as the Fenton reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other derivatives of pyridoxine and bis(hydroxymethyl) compounds such as:
- Pyridoxine (Vitamin B6)
- Bis(hydroxymethyl)furans
- Isohexides
Uniqueness
What sets 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol apart is its enhanced antioxidant properties and ability to chelate metal ions more effectively than its counterparts. This makes it a promising candidate for various applications in medicine and industry .
Propriétés
Formule moléculaire |
C8H13NO7S |
|---|---|
Poids moléculaire |
267.26 g/mol |
Nom IUPAC |
4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;sulfuric acid |
InChI |
InChI=1S/C8H11NO3.H2O4S/c1-5-8(12)7(4-11)6(3-10)2-9-5;1-5(2,3)4/h2,10-12H,3-4H2,1H3;(H2,1,2,3,4) |
Clé InChI |
XMKMDCQARLSZNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC=C(C(=C1O)CO)CO.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


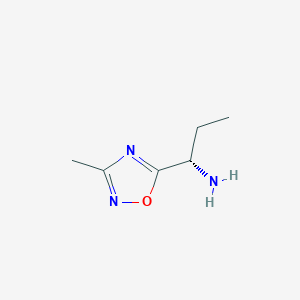
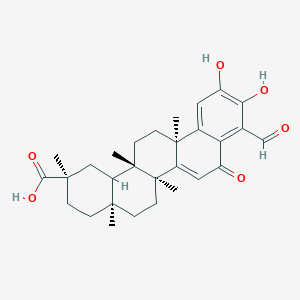
![[(19S)-10-chloro-19-ethyl-8-nitro-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] acetate](/img/structure/B14801748.png)
![disodium;[(13S)-3-[bis(2-chloroethyl)carbamoyloxy]-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] phosphate](/img/structure/B14801751.png)
![[5-(4-Amino-5-fluoro-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl butanoate](/img/structure/B14801771.png)
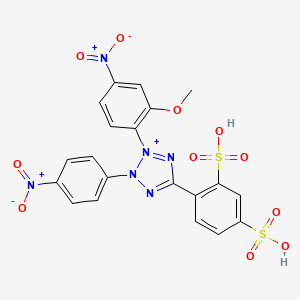
![N'-[(1E)-1-(furan-2-yl)ethylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B14801782.png)
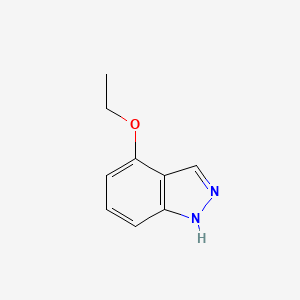
![2-Pyridinecarboxylic acid, 6-[8-[(2-benzothiazolylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinyl]-3-[5-methyl-1-(tricyclo[3.3.1.13,7]dec-1-ylmethyl)-1H-pyrazol-4-yl]-, 1,1-dimethylethyl ester](/img/structure/B14801786.png)
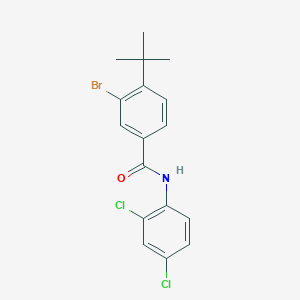
![4-(4-Fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B14801802.png)
![4-oxo-N-phenyl-4-{2-[(2E)-3-phenylprop-2-enoyl]hydrazinyl}butanamide](/img/structure/B14801815.png)
![(2S)-3-[Bis(phenylmethyl)amino]-2-fluoro-1-propanol](/img/structure/B14801821.png)
